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molecular formula C7H7N3O5 B3053400 p-Anisidine, 2,6-dinitro-, CAS No. 5350-56-1

p-Anisidine, 2,6-dinitro-,

Cat. No. B3053400
M. Wt: 213.15 g/mol
InChI Key: GZZJZWYIOOPHOV-UHFFFAOYSA-N
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Patent
US06313126B1

Procedure details

To a stirred solution of HNO3 (65 mL) was added 4-methoxy-2-nitro-phenylamine (15 g, 89.3 mmol). The reaction mixture was stirred at room temperature overnight. The dark red precipitate was filtered and washed with H2O (400 mL) affording 10.01 g (53%) of the title compound.
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=O.[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1>>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([N+:1]([O-:4])=[O:3])[C:10]([NH2:13])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The dark red precipitate was filtered
WASH
Type
WASH
Details
washed with H2O (400 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.01 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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